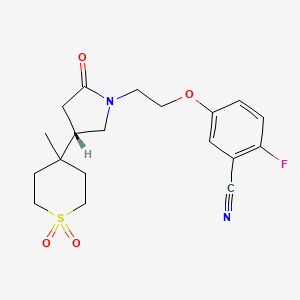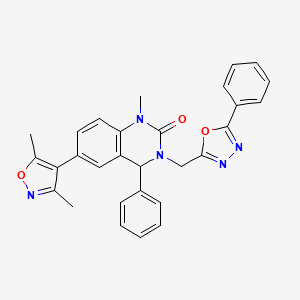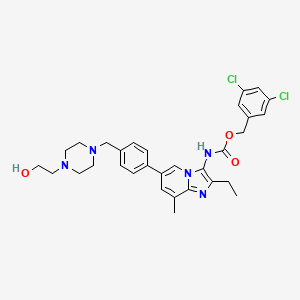
6-Methylmercaptopurine riboside-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylmercaptopurine riboside-d3 is a modified thiopurine nucleoside. It is a deuterated form of 6-Methylmercaptopurine riboside, which is known for its antiviral and anticancer properties. This compound is used in various scientific research applications due to its ability to inhibit purine synthesis and its involvement in various biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylmercaptopurine riboside-d3 involves the incorporation of deuterium atoms into the 6-Methylmercaptopurine riboside molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes multiple purification steps, such as crystallization and chromatography, to ensure the final product meets the required specifications for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
6-Methylmercaptopurine riboside-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms of the compound .
科学的研究の応用
6-Methylmercaptopurine riboside-d3 has a wide range of scientific research applications, including:
作用機序
6-Methylmercaptopurine riboside-d3 exerts its effects by inhibiting purine synthesis, which is essential for DNA and RNA synthesis. This inhibition disrupts the replication of viral genomes and the proliferation of cancer cells. The compound targets enzymes involved in purine metabolism, such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase, leading to the accumulation of toxic metabolites that induce cell death .
類似化合物との比較
Similar Compounds
6-Methylmercaptopurine riboside: The non-deuterated form of the compound, which has similar antiviral and anticancer properties.
6-Thioguanine: Another thiopurine nucleoside with anticancer properties, used in the treatment of leukemia.
Mercaptopurine: A thiopurine used in the treatment of acute lymphoblastic leukemia and other cancers.
Uniqueness
6-Methylmercaptopurine riboside-d3 is unique due to the incorporation of deuterium atoms, which can alter its metabolic stability and reactivity. This makes it a valuable tool in research for studying the effects of isotopic labeling on biochemical pathways and drug metabolism .
特性
分子式 |
C11H14N4O4S |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylsulfanyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |
InChIキー |
ZDRFDHHANOYUTE-YZLHILBGSA-N |
異性体SMILES |
[2H]C([2H])([2H])SC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


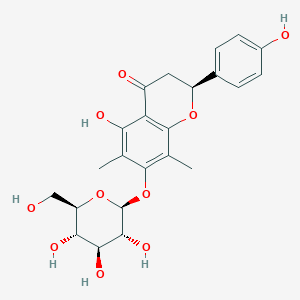
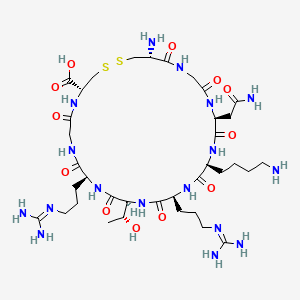
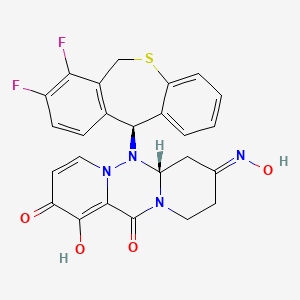
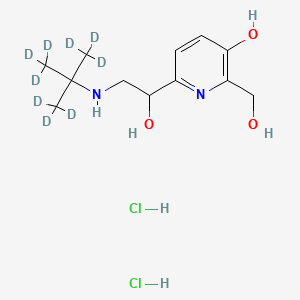

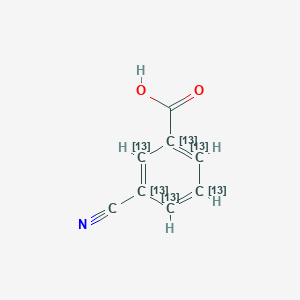
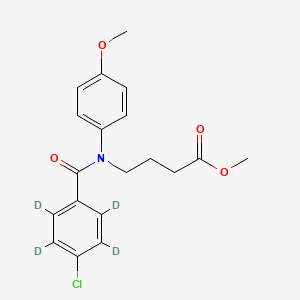
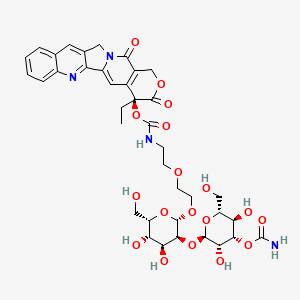
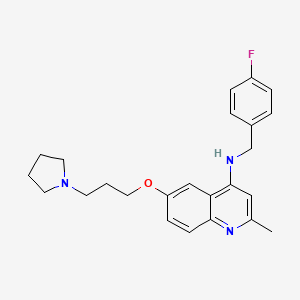
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
